molecular formula C12H12ClN3OS B12920016 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 86626-98-4

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12920016
CAS No.: 86626-98-4
M. Wt: 281.76 g/mol
InChI Key: DYEMLJIDNMMSED-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, 2-chloropyrimidine, and methylthiol.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine: Lacks the methylthio group.

    2-(Methylthio)-N-(4-methoxyphenyl)pyrimidin-4-amine: Lacks the chloro group.

Uniqueness

6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both the chloro and methylthio groups, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

86626-98-4

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3OS/c1-17-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)18-2/h3-7H,1-2H3,(H,14,15,16)

InChI Key

DYEMLJIDNMMSED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)SC)Cl

Origin of Product

United States

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